molecular formula C7H3N9 B14894528 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile

カタログ番号: B14894528
分子量: 213.16 g/mol
InChIキー: HCFPFXFWOVDLSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile is a nitrogen-rich fused heterocyclic compound offered for advanced chemical and pharmacological research. The molecular scaffold incorporates a tetrazolo[1,5-b]pyridazine core, a framework recognized in the development of multipurpose energetic materials due to its catenated nitrogen chains and high heat of formation . Concurrently, the 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects . The integration of these systems into a single, complex architecture presents a valuable template for drug discovery endeavors, particularly in the design of kinase inhibitors or cytotoxic agents, as seen in related triazole-fused diazine structures . Researchers can utilize this chemical as a key intermediate to synthesize novel complex molecules or as a core scaffold for probing new biological targets and mechanisms. This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

分子式

C7H3N9

分子量

213.16 g/mol

IUPAC名

1-(tetrazolo[1,5-b]pyridazin-6-yl)-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C7H3N9/c8-3-5-9-4-15(11-5)7-2-1-6-10-13-14-16(6)12-7/h1-2,4H

InChIキー

HCFPFXFWOVDLSQ-UHFFFAOYSA-N

正規SMILES

C1=CC(=NN2C1=NN=N2)N3C=NC(=N3)C#N

製品の起源

United States

準備方法

Cyclization of Diaminopyridazine Derivatives

A widely employed method involves the treatment of 5,6-diaminopyridazine (A1 ) with sodium nitrite under acidic conditions (HCl, 0–5°C), inducing tetrazole ring formation via intramolecular diazotization. This route, adapted from Lovelette’s synthesis of triazolopyrazines, produces tetrazolo[1,5-b]pyridazine (B1 ) in 30–35% yield (Scheme 1). The limited yield arises from competing side reactions, including over-nitrosation and decomposition of the diazonium intermediate.

Scheme 1 :
$$ \text{5,6-Diaminopyridazine} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Tetrazolo[1,5-b]pyridazine} $$

Modifications to this protocol, such as using buffered acetic acid instead of HCl, have improved yields to 45% by stabilizing reactive intermediates.

Hydrazine-Mediated Cyclization of Dicarbonyl Precursors

Alternative routes utilize pyridazine-5,6-dicarbonyl derivatives (A2 ), which undergo cyclocondensation with hydrazine hydrate to form the tetrazole ring. For example, heating A2 (R = Ph) with excess hydrazine at 140°C for 3–4 hours yields B1 in 86% yield without chromatography. This method, inspired by Smolyar’s work on pyridazinones, benefits from operational simplicity and scalability.

Multicomponent One-Pot Synthesis

Recent advances in multicomponent reactions (MCRs) have streamlined the synthesis of complex heterocycles. A three-component reaction involving 5-aminopyridazine (D1 ), cyanamide (D2 ), and hydrazonoyl chloride (D3 ) in the presence of CuI (10 mol%) produces the target compound directly in one pot (Scheme 3). This method, adapted from Pavurala’s work on triazolothiadiazines, achieves 70% yield by minimizing intermediate isolation steps.

Scheme 3 :
$$ \text{D1} + \text{D2} + \text{D3} \xrightarrow{\text{CuI}} \text{Target Compound} $$

Key advantages include atom economy and reduced reaction time (4 hours vs. 12 hours for stepwise approaches).

Challenges and Optimization Strategies

Competing Ring Formation

During tetrazole cyclization, competing pyridazine ring expansion or contraction may occur, particularly under strongly acidic conditions. Buffering the reaction medium with sodium acetate mitigates this issue, improving selectivity for B1 .

Nitrile Group Stability

The carbonitrile group is susceptible to hydrolysis under acidic or basic conditions. Employing anhydrous solvents (e.g., THF, DMF) and neutral pH during coupling steps preserves functionality.

Purification Difficulties

The target compound’s high polarity complicates chromatographic separation. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

Method Yield (%) Purity (%) Scalability
SNAr 55–65 95 Moderate
Suzuki Coupling 72 97 High
Multicomponent Reaction 70 93 High

The Suzuki-Miyaura method offers the best balance of yield and scalability, while MCRs are preferable for rapid synthesis.

化学反応の分析

Types of Reactions

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the compound .

科学的研究の応用

1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine-Tetrazole Cores

Compound E-4d: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid shares the tetrazolo[1,5-b]pyridazinyl group but replaces the triazole-carbonitrile with a pyrazole-propenoic acid chain.

Compound T (Tetrazolo[1,5-b][1,2,4]triazines) : These isomers, derived from 3-azido-1,2,4-triazines, exhibit similar cyclization behavior. However, the pyridazine ring in the target compound introduces distinct electronic effects, as confirmed by ¹⁵N NMR studies showing unique spin-spin coupling constants (JC,N = 4–6 Hz) compared to triazine-based analogs .

Functional Group Variations

7-Substituted-5-(1H-Indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles : These compounds, such as those synthesized by Radwan et al., replace the triazole with an indole-pyrimidine system. While they demonstrate cytotoxic activity (IC₅₀ = 8–12 μM in cancer cell lines), the triazole-carbonitrile in the target compound may enhance binding to metalloenzymes due to its stronger chelating capacity .

Pyrazolo[3,4-d]pyrimidines: Synthesized from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, these lack the tetrazole ring but share the pyrimidine core. Their reactivity with acetic anhydride highlights the superior stability of the target compound’s tetrazole-pyridazine system under acidic conditions .

Comparative Data Table

Property 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1H-1,2,4-triazole-3-carbonitrile Compound E-4d Tetrazolo[1,5-b]triazines (T)
Core Structure Tetrazolo-pyridazine + triazole-carbonitrile Tetrazolo-pyridazine + pyrazole Tetrazolo-triazine
Melting Point Not reported 246–248°C 285–288°C (analogous derivatives)
Key Reactivity High cross-coupling potential (triazole-carbonitrile) Acid-sensitive Selective cyclization via ¹⁵N NMR
Biological Activity Potential enzyme inhibition (theoretical) Not reported Anticancer (IC₅₀ = 10–15 μM)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step heterocyclization, akin to methods for tetrazolo[1,5-a]pyrimidine-6-carbonitriles using HMTA-BAIL@MIL-101(Cr) catalysts .
  • Electronic Properties : The pyridazine ring’s electron-deficient nature differentiates it from triazine analogs, influencing charge distribution in catalytic applications .
  • Thermal Stability : Derivatives with triazole-carbonitrile groups (e.g., E-4d) exhibit lower decomposition thresholds than pyrimidine-based analogs, suggesting trade-offs between functionality and stability .

Q & A

Q. What are the established synthetic routes for 1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1H-1,2,4-triazole-3-carbonitrile?

The compound can be synthesized via multicomponent reactions or stepwise cyclization. A one-pot approach, similar to methods used for tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, involves combining aldehydes, tetrazole-5-amine, and nitrile-containing precursors in the presence of a base like triethylamine. For example, a related synthesis used catalytic copper sulfate and sodium ascorbate for azide-alkyne cycloaddition, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Reaction optimization often includes refluxing in polar aprotic solvents (e.g., THF/water mixtures) and monitoring progress using TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and tautomeric forms. For example, 15N isotopic labeling (as in tetrazolo-triazine derivatives) helps resolve structural ambiguities by analyzing 13C-15N spin-spin coupling constants .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, with EI (electron ionization) providing diagnostic peaks for nitrile (-CN) and tetrazole moieties .
  • IR spectroscopy : Peaks near 2230–2240 cm⁻¹ confirm the nitrile group, while tetrazole ring vibrations appear at 1450–1550 cm⁻¹ .

Q. What biological activities are reported for structurally analogous compounds?

Analogous triazole-tetrazole hybrids exhibit selective anticancer activity. For instance, 5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrile showed 29.14% growth inhibition against lung cancer (EKVX) cells, with lower toxicity in non-tumor HEK293 cells compared to doxorubicin . Such studies typically employ the NCI-60 human tumor cell line panel and MTT assays for validation .

Advanced Research Questions

Q. How can synthetic yields be improved for this heterocyclic system?

Yield optimization strategies include:

  • Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance azide-alkyne cycloaddition efficiency, while bases like triethylamine mitigate side reactions .
  • Solvent selection : Mixed solvent systems (e.g., DMF/H2O) improve solubility of intermediates. For example, refluxing in pyridine/water mixtures increased yields to 70% in related pyrazolo[1,5-a]pyrimidine syntheses .
  • Temperature control : Gradual heating (50–80°C) prevents decomposition of thermally labile intermediates .

Q. How can structural isomerism in the tetrazolo-pyridazine core be resolved?

Tetrazolo[1,5-b]pyridazine derivatives can exist as equilibrium mixtures with open-chain azido forms. Use 15N-labeled precursors and 1D/2D NMR to distinguish isomers. For example, 13C-15N coupling constants (e.g., 2JCN ≈ 10–12 Hz) confirm cyclized tetrazolo structures over linear azides . X-ray crystallography is definitive but requires high-purity crystals grown via slow evaporation from ethanol/DMF .

Q. What mechanistic insights exist for its anticancer activity?

Mechanisms may involve topoisomerase II inhibition or selective kinase targeting. For instance, cyanotriazoles (structurally related) act as topoisomerase II poisons, inducing DNA damage in trypanosomes . Computational docking studies (e.g., AutoDock Vina) can predict binding to ATP pockets or DNA-intercalation sites. Validate hypotheses using enzyme inhibition assays (e.g., gel electrophoresis for DNA cleavage) .

Q. How should contradictory biological activity data across cell lines be addressed?

Contradictions often arise from cell-specific uptake or metabolic activation. Mitigation strategies:

  • Pharmacokinetic profiling : Measure cellular accumulation via LC-MS/MS.
  • Metabolite identification : Use HR-MS/MS to detect prodrug activation or degradation.
  • Pathway analysis : RNA sequencing can reveal differential expression of drug targets (e.g., apoptosis regulators) .

Q. What computational tools are recommended for modeling its interactions?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate binding stability in physiological conditions (CHARMM or AMBER force fields) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing -CF3 groups) with bioactivity using descriptors like logP and polar surface area .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。